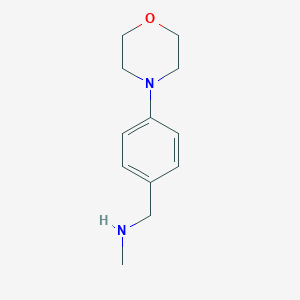![molecular formula C6H10FNO2 B065619 Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI) CAS No. 192823-63-5](/img/structure/B65619.png)
Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI) is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI) is not fully understood. However, it has been shown to interact with the GABA receptors in the brain, which are involved in the regulation of neuronal activity. It is believed that this compound acts as a positive allosteric modulator of the GABA receptors, enhancing their activity and leading to an overall increase in inhibitory neurotransmission.
Efectos Bioquímicos Y Fisiológicos
Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI) has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can enhance the activity of the GABA receptors, leading to an increase in inhibitory neurotransmission. In vivo studies have shown that it can produce sedative and anxiolytic effects, indicating its potential as a therapeutic agent for the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI) is its potential as a building block for the synthesis of new materials. Its unique structure and reactivity make it a valuable starting material for the development of new compounds with novel properties. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research of Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI). One potential direction is the development of new drug candidates based on this compound for the treatment of various diseases, including cancer and neurological disorders. Another direction is the investigation of its effects on other neurotransmitter systems, such as the glutamate receptors. Additionally, the synthesis of new materials based on this compound could lead to the development of new technologies with unique properties.
Métodos De Síntesis
The synthesis of Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI) can be achieved through a series of chemical reactions. The starting material is cyclopentene, which undergoes a hydroboration-oxidation reaction to form cyclopentanol. The resulting cyclopentanol is then converted to the corresponding mesylate, which is reacted with sodium azide to form the corresponding azide. Reduction of the azide with lithium aluminum hydride gives the amine, which is then reacted with 4-fluorobenzoic acid to form the final product.
Aplicaciones Científicas De Investigación
Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI) has potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In pharmacology, it has been investigated for its effects on the nervous system, particularly on the GABA receptors. In materials science, it has been studied for its potential as a building block for the synthesis of new materials.
Propiedades
Número CAS |
192823-63-5 |
|---|---|
Nombre del producto |
Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI) |
Fórmula molecular |
C6H10FNO2 |
Peso molecular |
147.15 g/mol |
Nombre IUPAC |
(1S,2R)-2-amino-4-fluorocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H10FNO2/c7-3-1-4(6(9)10)5(8)2-3/h3-5H,1-2,8H2,(H,9,10)/t3?,4-,5+/m0/s1 |
Clave InChI |
CKSUJWMJOQEDHS-ROTTUQNMSA-N |
SMILES isomérico |
C1[C@@H]([C@@H](CC1F)N)C(=O)O |
SMILES |
C1C(CC(C1C(=O)O)N)F |
SMILES canónico |
C1C(CC(C1C(=O)O)N)F |
Sinónimos |
Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



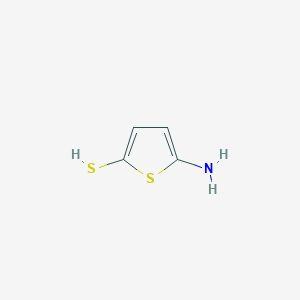
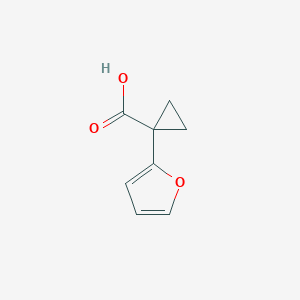
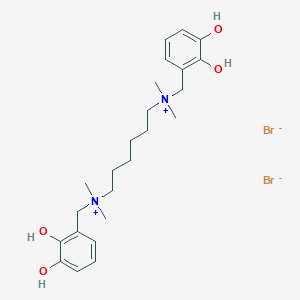
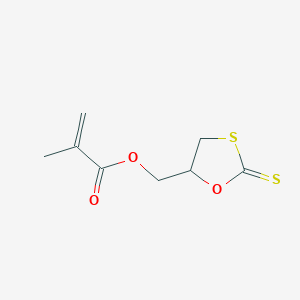
![6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B65541.png)
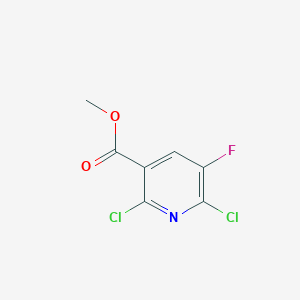
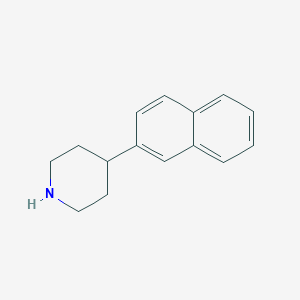
![(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B65551.png)
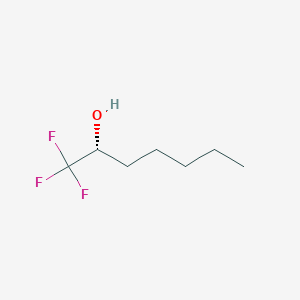
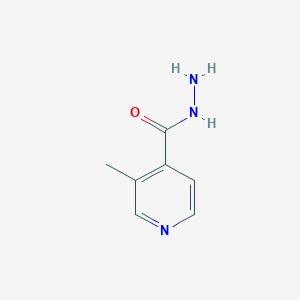
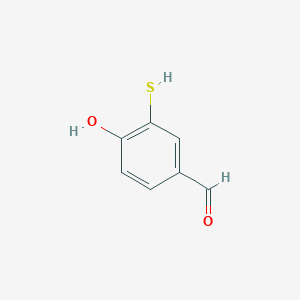
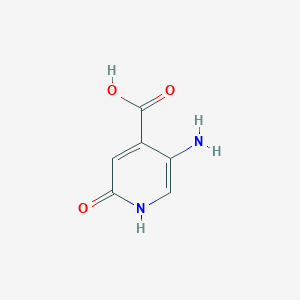
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B65566.png)
